2-((3-Benzyl-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetonitrile
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Description
2-((3-Benzyl-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetonitrile is a compound with potential applications in scientific research. It is a quinazoline derivative that has shown promising results in various biochemical and physiological studies.
Scientific Research Applications
Radiomodulatory Effects
The compound 2-((3-Benzyl-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetonitrile shows promise in the field of radiomodulation. Research has revealed a quinazolinone derivative (similar in structure to the compound ) with a benzenesulfonamide moiety demonstrated significant radiomodulatory effects. This compound induced the antioxidant enzyme NAD(P)H: quinone oxidoreductase 1 (NQO1) and reduced the damaging effects of gamma radiation, indicating its potential as an antioxidant and radiomodulatory agent. This is supported by its capacity to ameliorate the complete blood count of irradiated mice, enhance survival post-irradiation, and display low toxicity in mice (Soliman et al., 2020).
Antioxidant Potential
A novel quinazolinone derivative, structurally related to the compound of interest, was synthesized and exhibited strong antioxidant activity. In vivo studies indicated its efficacy in mitigating gamma radiation-induced oxidative stress, thereby suggesting its potential as a structural lead for developing new antioxidants and hepatoprotective agents (Soliman et al., 2020).
properties
IUPAC Name |
2-(3-benzyl-6-morpholin-4-yl-4-oxoquinazolin-2-yl)sulfanylacetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c22-8-13-28-21-23-19-7-6-17(24-9-11-27-12-10-24)14-18(19)20(26)25(21)15-16-4-2-1-3-5-16/h1-7,14H,9-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLEAZKCQARLZQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC3=C(C=C2)N=C(N(C3=O)CC4=CC=CC=C4)SCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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